N-(4-Chlorophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide
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Overview
Description
N-(4-Chlorophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide is a chemical compound that features a chlorophenyl group, a furan ring, and a hydroxyprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to hydroxylamine hydrochloride in the presence of a base to yield the final product. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-Chlorophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide analogs: Compounds with similar structures but different substituents on the phenyl or furan rings.
Furan derivatives: Compounds containing the furan ring but with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
23006-05-5 |
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Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(furan-2-yl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C13H10ClNO3/c14-10-3-5-11(6-4-10)15(17)13(16)8-7-12-2-1-9-18-12/h1-9,17H |
InChI Key |
FRSBWSQDEMLQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)N(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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